molecular formula C13H22O2Si B156510 4-(tert-Butyldimethylsiloxy)benzyl alcohol CAS No. 138585-08-7

4-(tert-Butyldimethylsiloxy)benzyl alcohol

Cat. No.: B156510
CAS No.: 138585-08-7
M. Wt: 238.4 g/mol
InChI Key: FQYWTODLVZFTLW-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsiloxy)benzyl alcohol is a chemical compound used primarily as an intermediate in organic synthesis. It belongs to the class of silyl ether derivatives, which are often employed as protecting groups for alcohols or as intermediates in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyldimethylsiloxy)benzyl alcohol typically involves the protection of benzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyldimethylsiloxy)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

    Substitution: TBAF in THF at room temperature.

Major Products:

    Oxidation: 4-(tert-Butyldimethylsiloxy)benzaldehyde or 4-(tert-Butyldimethylsiloxy)benzoic acid.

    Reduction: 4-(tert-Butyldimethylsiloxy)toluene.

    Substitution: Benzyl alcohol.

Scientific Research Applications

4-(tert-Butyldimethylsiloxy)benzyl alcohol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: In the preparation of silylated nucleosides for studying nucleic acid interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsiloxy)benzyl alcohol primarily involves its role as a protecting group. The tert-butyldimethylsiloxy group protects the hydroxyl group of benzyl alcohol from unwanted reactions during multi-step synthesis. The silyl ether can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

  • 4-(tert-Butyldimethylsiloxy)benzenemethanol
  • 4-(tert-Butyldimethylsilyloxy)benzenemethanol
  • 4-(tert-Butyldimethylsilyloxy)benzyl alcohol

Uniqueness: 4-(tert-Butyldimethylsiloxy)benzyl alcohol is unique due to its specific structure, which provides stability and ease of removal of the silyl protecting group. This makes it particularly useful in organic synthesis where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYWTODLVZFTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434203
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138585-08-7
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-((tert-butyldimethylsilyl)oxy)phenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Tert-butyldimethylsilyl chloride (24.1 g) was added to a mixture of 4-hydroxybenzaldehyde (17.8 g), imidazole (19.8 g) and N,N-dimethylformamide (100 ml). After stirring at room temperature for 2 hours, water was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in tetrahydrofuran (300 ml) and methanol (40 ml), and then sodium borohydride (11.1 g) was added in portions at 0° C. After stirring for 30 minutes, water was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain 4-(tert-butyldimethylsilyloxy)benzylalcohol (27.7 g, yield 79%) as a colorless oil from an ethyl acetate-hexane (1:4, v/v)-eluted fraction.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

to a stirred solution of 4-(tert-butydimethylsilyloxy)-benzaldehyde (48.0 g, 203 mmol) in methanol (200 mL) at 0° C. was added sodium borohydride (11.6 g, 305 mmol) and the reaction was stirred at 0° C. for 45 min. Water (200 mL) was added and the methanol was removed under reduced pressure. The mixture was extracted with ether (2×200 mL) and ethyl acetate (2×200 mL). The combined organics were dried (MgSO4), filtered and concentrated under vacuum to give the crude product, which was used without further purification (48 g, quantitative).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a dry 250 ml round bottom flask was added 2.5 mg of 4, to which was added 100 ml of ethanol. NaBH4 (794 mg) was slowly added thereto and the reaction stirred for 30 minutes. NH4Cl (sat'd solution) was carefully added to the reaction to quench excess NaBH4, and the reaction then diluted with 125 ml water. The mixture was extracted with ether and the organic layers combined and washed with brine. The organic layers were again collected and the solvent removed in vacuo to yield the product 6.
Name
Quantity
2.5 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
794 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of the crude product from Step A dissolved in 150 mL of anhydrous THF was added 50 mL of a 1.0M solution of lithium aluminum hydride in THF at 0° C. under a nitrogen atmosphere. The reaction mixture was allowed to warm to room temperature and was stirred for 2 hours. The reaction was then quenched by sequential addition of 1.90 mL of water, 1.90 mL of 15% aqueous sodium hydroxide, and 5.70 mL water. The granular aluminum salts were separated from the reaction mixture by vacuum filtration through Celite, then the filtrate was evaporated in vacuo. The residue was redissolved in methylene chloride, dried (MgSO4), filtered, and evaporated. Removal of the residual solvent in vacuo afforded 20.290 g (80% two steps) of the title compound as a colorless oil.
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Yield
80%

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